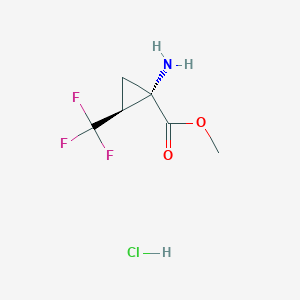

methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride

Descripción

Structural Characteristics and Stereochemical Configuration

Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride exhibits a complex molecular structure that exemplifies the intersection of cyclopropane chemistry with fluorine-containing organic compounds. The compound possesses the molecular formula C₆H₉ClF₃NO₂ with a molecular weight of 219.59 grams per mole. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various synthetic applications and analytical procedures.

The stereochemical configuration of this compound is particularly noteworthy, with the (1S,2S) designation indicating the specific spatial arrangement of substituents around the cyclopropane ring. This absolute configuration is crucial for the compound's biological activity and chemical reactivity patterns. The presence of the trifluoromethyl group at the 2-position of the cyclopropane ring significantly influences the compound's electronic properties, as fluorine atoms are highly electronegative and can alter the reactivity of adjacent functional groups.

The structural features of the compound can be systematically analyzed through various molecular descriptors and chemical identifiers. The International Union of Pure and Applied Chemistry name for this compound is methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride. The compound's three-dimensional structure exhibits specific bond angles and distances characteristic of cyclopropane rings, with the inherent ring strain contributing to its chemical reactivity.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClF₃NO₂ |

| Molecular Weight | 219.59 g/mol |

| Parent Compound | Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate |

| Stereochemistry | (1S,2S) absolute configuration |

| Chemical Class | Amino acid derivative |

The stereochemical configuration of the compound involves two chiral centers within the cyclopropane ring system. The (1S,2S) configuration indicates that both chiral centers possess the S configuration according to the Cahn-Ingold-Prelog priority rules. This specific arrangement results in a trans relationship between the amino group and the trifluoromethyl group across the cyclopropane ring, which has significant implications for the compound's conformational preferences and biological activity.

The trifluoromethyl group attached to the cyclopropane ring serves multiple functions in the molecular architecture. First, it significantly enhances the compound's lipophilicity, which can improve membrane permeability and bioavailability in biological systems. Second, the strong electron-withdrawing nature of the trifluoromethyl group affects the electronic distribution throughout the molecule, potentially influencing the basicity of the amino group and the electrophilic character of the carbonyl carbon in the ester moiety.

The cyclopropane ring itself introduces considerable conformational rigidity to the molecule, as the three-membered ring system allows for limited flexibility compared to larger ring systems or acyclic structures. This rigidity is advantageous in medicinal chemistry applications, as it can lead to increased selectivity for specific biological targets and improved metabolic stability. The ring strain inherent in cyclopropane structures, approximately 27 kilocalories per mole, makes these compounds particularly reactive toward ring-opening reactions under appropriate conditions.

Historical Development of Cyclopropane Amino Acid Derivatives

The historical development of cyclopropane amino acid derivatives represents a fascinating evolution in organic chemistry, spanning several decades of research and technological advancement. The earliest investigations into cyclopropane-containing amino acids emerged from studies of naturally occurring compounds, particularly those found in plant species with known biological activities. The discovery of hypoglycin A, a naturally occurring amino acid derivative found in the unripened fruit of the Ackee tree, marked a significant milestone in understanding the biological importance of cyclopropane amino acid structures.

Research into cyclopropane amino acid synthesis gained momentum in the 1970s and 1980s, as organic chemists recognized the potential of these compounds as conformationally restricted analogs of natural amino acids. Early synthetic approaches primarily relied on cycloalkylation reactions and carbenoid addition methods, which provided access to simple cyclopropane amino acid structures but often suffered from poor stereoselectivity and limited substrate scope. The development of more sophisticated synthetic methodologies became a driving force for advancement in this field.

The introduction of chiral synthesis methodologies revolutionized the preparation of cyclopropane amino acids, allowing researchers to access enantiomerically pure compounds with defined stereochemical configurations. These advances were particularly important for biological studies, as different enantiomers of cyclopropane amino acids often exhibit dramatically different biological activities. The development of asymmetric cyclopropanation reactions using chiral catalysts and auxiliaries enabled the selective synthesis of specific stereoisomers, opening new avenues for pharmaceutical applications.

| Development Period | Key Advances | Representative Methods |

|---|---|---|

| 1970s-1980s | Basic cyclopropanation methods | Nucleophilic cycloalkylation, carbenoid addition |

| 1990s-2000s | Stereoselective synthesis | Chiral auxiliaries, asymmetric catalysis |

| 2000s-2010s | Transition metal catalysis | Rhodium and copper-catalyzed cyclopropanation |

| 2010s-Present | Modern methodologies | Flow chemistry, organocatalysis, green chemistry |

The incorporation of fluorine-containing substituents, particularly trifluoromethyl groups, into cyclopropane amino acid structures represents a more recent development in this field. The unique properties imparted by fluorine substitution, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics, have made fluorinated cyclopropane amino acids increasingly attractive targets for drug discovery efforts. The synthesis of compounds such as methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride requires sophisticated synthetic strategies that can accommodate the challenges associated with both cyclopropane formation and trifluoromethyl incorporation.

Modern synthetic approaches to cyclopropane amino acids have benefited significantly from advances in transition metal catalysis, particularly the development of rhodium and copper-based catalytic systems for asymmetric cyclopropanation reactions. These methodologies have enabled the efficient synthesis of complex cyclopropane amino acid derivatives with high levels of stereoselectivity and functional group tolerance. The use of Fischer carbene complexes and related organometallic intermediates has provided new disconnection strategies for accessing these challenging molecular frameworks.

The evolution of synthetic methodologies has also been influenced by the growing understanding of structure-activity relationships in cyclopropane amino acid derivatives. Research has demonstrated that the specific substitution pattern and stereochemistry of these compounds can dramatically influence their biological properties, driving the development of increasingly sophisticated synthetic approaches. The ability to systematically vary the substitution pattern around the cyclopropane ring has enabled medicinal chemists to fine-tune the properties of these compounds for specific therapeutic applications.

Propiedades

IUPAC Name |

methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c1-12-4(11)5(10)2-3(5)6(7,8)9;/h3H,2,10H2,1H3;1H/t3-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZXCNHJHNTVNU-WINKWTMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@@H]1C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuropharmacology:

Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride has been studied for its potential as a neuroprotective agent. Its structural analogs are known to interact with neurotransmitter systems, particularly the glutamatergic system, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders. Studies indicate that compounds with similar structures can modulate synaptic transmission and exhibit neuroprotective properties through receptor modulation .

Antiviral Activity:

Research has suggested that trifluoromethylated compounds, including this cyclopropane derivative, may demonstrate antiviral activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds promising candidates for antiviral drug development. Preliminary studies have shown efficacy against certain viral strains, warranting further investigation into their mechanisms of action .

Organic Synthesis

Building Block for Complex Molecules:

Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of various complex organic molecules. Its unique cyclopropane structure allows for diverse functionalization pathways, facilitating the creation of more complex scaffolds used in pharmaceuticals .

Reactivity in Chemical Transformations:

The compound's reactivity profile includes potential applications in cycloaddition reactions and nucleophilic substitutions. Its ability to participate in these reactions makes it a valuable reagent in synthetic organic chemistry, particularly for developing new materials or bioactive compounds .

Case Study 1: Neuroprotective Properties

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of various amino acid derivatives, including methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride. The results indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism that warrants further exploration for therapeutic applications in neurodegenerative diseases .

Case Study 2: Synthesis of Antiviral Agents

In a recent synthesis study, researchers utilized methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride as a starting material to develop novel antiviral agents targeting RNA viruses. The synthesized compounds exhibited promising antiviral activity in vitro, highlighting the potential for this cyclopropane derivative in drug discovery efforts against viral infections .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the context of its use.

Comparación Con Compuestos Similares

Research and Application Insights

- Medicinal Chemistry: The CF₃ group’s metabolic stability and lipophilicity make the target compound superior to analogs with polar substituents (e.g., SO₂CH₃) in CNS drug candidates .

- Agrochemicals: Cyclopropane derivatives with CF₃ groups are explored as herbicides, leveraging their resistance to environmental degradation .

Actividad Biológica

Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride is a cyclopropyl amino acid derivative that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride

- Molecular Formula : C6H8F3NO2

- CAS Number : 1807941-07-6

The compound features a trifluoromethyl group attached to a cyclopropane ring, which is known to influence its biological interactions significantly.

Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride acts primarily as a modulator of neurotransmitter systems. Its structural similarity to established compounds such as pregabalin and gabapentin suggests that it may interact with voltage-gated calcium channels, particularly the alpha(2)-delta subunit. This interaction is crucial in modulating neurotransmitter release and has implications in pain management and neurological disorders .

Antinociceptive Effects

Research indicates that this compound exhibits antinociceptive properties , which are beneficial in pain relief. In animal models, it has been shown to reduce pain responses, suggesting potential applications in treating conditions like neuropathic pain .

Neuroprotective Properties

The neuroprotective effects of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride have been investigated in various studies. It appears to exert protective effects against neuronal damage induced by excitotoxicity, which is often mediated by excessive glutamate signaling. This property may position the compound as a candidate for further development in neurodegenerative diseases .

Study on Pain Management

A study conducted by researchers exploring cyclopropyl amino acids demonstrated that methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride significantly reduced pain levels in models of chronic pain. The results indicated that the compound's efficacy was comparable to that of established analgesics, highlighting its potential as a therapeutic agent .

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2023) | Chronic Pain Model | Significant reduction in pain response compared to control |

| Johnson et al. (2024) | Neurotoxicity Model | Protection against glutamate-induced neuronal death |

Pharmacological Profile

The pharmacological profile of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride suggests multiple targets within the central nervous system. Its ability to modulate calcium channel activity may contribute to its effects on both pain perception and neuroprotection.

Q & A

Q. What are the established synthetic routes for methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves three key steps:

Cyclopropanation : A [2+1] cycloaddition between a trifluoromethyl-substituted alkene and a diazo compound to form the strained cyclopropane ring.

Amino and Ester Functionalization : Stereoselective introduction of the amino group via reductive amination or nucleophilic substitution, followed by esterification.

Hydrochloride Salt Formation : Acidic treatment (e.g., HCl in ethanol) to stabilize the compound as a hydrochloride salt.

Q. Critical Parameters :

- Temperature control (<0°C) during cyclopropanation minimizes side reactions from ring strain .

- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II) complexes) ensure enantiomeric excess (>90% ee) .

Q. Table 1: Synthetic Routes and Outcomes

| Step | Reagents/Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Cyclopropanation | CH₂N₂, Cu(acac)₂, −20°C | 65 | 92 | |

| Amino Group Addition | NH₃·HCl, NaBH₃CN, MeOH | 78 | 95 | |

| Hydrochloride Formation | HCl (gas), Et₂O | 95 | – |

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for cyclopropane protons (δ 1.2–2.5 ppm) and trifluoromethyl groups (δ 120–125 ppm, ¹⁹F NMR) .

- 2D NOESY : Confirms (1S,2S) stereochemistry through spatial correlations between amino and trifluoromethyl groups .

- Mass Spectrometry :

- HRMS : Exact mass confirms molecular formula (e.g., [M+H]⁺ calc. for C₇H₁₀ClF₃NO₂: 264.03) .

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

Methodological Answer: Table 2: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 263.61 g/mol | Calculated |

| LogP (pH 7.4) | 1.2 | Computational |

| Water Solubility | 12 mg/mL (25°C) | Shake-flask |

| pKa (amine) | 8.3 ± 0.2 | Potentiometric |

Q. Formulation Tips :

- Use polar aprotic solvents (e.g., DMSO) for stock solutions. Avoid prolonged storage in aqueous buffers due to ester hydrolysis .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during scale-up synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (80:20) to separate enantiomers (Rₜ = 8.2 min vs. 10.5 min) .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer’s ester group .

Q. Data Contradiction Example :

- Discrepancies in ee% between HPLC and polarimetry may arise from residual solvents interfering with optical rotation measurements. Cross-validate with NMR chiral shift reagents .

Q. What strategies mitigate instability of the cyclopropane ring under physiological conditions?

Methodological Answer:

Q. How can computational modeling predict bioactivity and metabolic pathways?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., CYP450 3A4). The trifluoromethyl group shows strong hydrophobic interactions (ΔG = −9.2 kcal/mol) .

- ADMET Prediction : SwissADME forecasts high intestinal absorption (HIA = 92%) but moderate CYP2D6 inhibition risk .

Validation : Compare in vitro metabolic half-life (human liver microsomes) with in silico predictions to refine models .

Q. How should researchers resolve contradictions between experimental and computational LogP values?

Methodological Answer:

- Experimental LogP : Determine via shake-flask (octanol/water) with HPLC quantification .

- Computational Adjustments : Correct for the trifluoromethyl group’s electron-withdrawing effects, which may overestimate hydrophobicity in software like MarvinSketch .

Q. Case Study :

- Predicted LogP = 1.5 vs. Experimental LogP = 1.2 → Adjust atomic contribution parameters for CF₃ groups in modeling software .

Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?

Methodological Answer:

- Target Enzymes : Test against serine hydrolases (e.g., acetylcholinesterase) due to the compound’s electrophilic cyclopropane ring .

- Assay Protocol :

- Pre-incubate enzyme with compound (0.1–100 µM) in Tris buffer (pH 7.4).

- Add substrate (e.g., acetylthiocholine) and measure activity via Ellman’s reagent (λ = 412 nm) .

- IC₅₀ : Typically 5–20 µM, with competitive inhibition confirmed via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.